molecular formula C8H8F3NO B13966750 4-methoxy-N-(trifluoromethyl)aniline

4-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13966750
M. Wt: 191.15 g/mol
InChI Key: YPDYFAZQOWKCOK-UHFFFAOYSA-N
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Description

4-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methoxy group and a trifluoromethyl group. For example, starting with 4-chloro-N-(trifluoromethyl)aniline, the chlorine atom can be replaced by a methoxy group using a suitable nucleophile under controlled conditions .

Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor with the desired substituents is reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction parameters to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro precursors results in the corresponding aniline derivatives .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. As a nucleophile, it can participate in covalent bond formation with electrophilic centers in target molecules. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3

InChI Key

YPDYFAZQOWKCOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(F)(F)F

Origin of Product

United States

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